Bifeprunox

Descripción

This compound is a novel atypical antipsychotic agent which, along with SLV313, [aripiprazole] and SSR-181507 combines minimal D2 receptor agonism with 5-HT receptor agonism.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.

an antipsychotic agent

See also: this compound Mesylate (active moiety of).

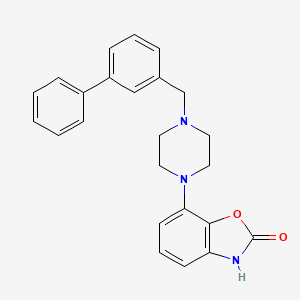

Structure

3D Structure

Propiedades

IUPAC Name |

7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19/h1-11,16H,12-15,17H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGODHVAJQTCBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188592 | |

| Record name | Bifeprunox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350992-10-8 | |

| Record name | Bifeprunox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350992-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bifeprunox [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0350992108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bifeprunox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04888 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bifeprunox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIFEPRUNOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP69E83Z79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Bifeprunox on Dopamine Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifeprunox is a novel antipsychotic agent characterized by its unique pharmacological profile as a partial agonist at dopamine D2-like receptors and serotonin 5-HT1A receptors.[1][2][3] This profile positions it as a "dopamine-system stabilizer," theoretically offering a mechanism to treat both positive and negative symptoms of schizophrenia with a potentially favorable side-effect profile compared to traditional dopamine antagonists.[4][5] This technical guide provides a comprehensive overview of the core mechanism of action of this compound on dopamine systems, detailing its receptor binding, functional activity, and effects on downstream signaling and neurotransmission.

Dopamine Receptor Binding Profile

This compound exhibits high affinity for several dopamine receptor subtypes. Its binding affinity is a critical determinant of its pharmacological activity. Quantitative data from radioligand binding assays are summarized below.

Table 1: this compound Binding Affinities (Ki) at Human Dopamine Receptors

| Receptor Subtype | pKi | Ki (nM) | Reference |

| Dopamine D2 (striatal) | 8.83 | ~1.48 | |

| Dopamine D2 (human cloned D2Long) | - | 1.3 | |

| Dopamine D2 | 8.5 | ~3.16 | |

| Dopamine D3 (human) | 9.1 | ~0.79 | |

| Dopamine D4 (human) | 8.0 | 10.0 |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Functional Activity at Dopamine Receptors

This compound is not a simple antagonist but a partial agonist at D2-like receptors. This means it possesses intrinsic activity, albeit lower than the endogenous full agonist, dopamine. This partial agonism allows this compound to act as a modulator, reducing dopaminergic neurotransmission in hyperdopaminergic states (e.g., mesolimbic pathway in psychosis) and potentially increasing it in hypodopaminergic states (e.g., mesocortical pathway).

Table 2: Functional Activity of this compound at Human Dopamine D2 Receptors

| Parameter | Value | Cell Line/System | Reference |

| Intrinsic Activity (Emax) | |||

| vs. Apomorphine (100 µM) | 26.3% | Sf9 insect cells expressing hD2L | |

| vs. Dopamine | 27% - 35% | Computer Model | |

| Recognition of D2High state | 69% | Human cloned D2Long receptors | |

| Potency (pEC50) | |||

| [35S]GTPγS Binding | 8.97 | Sf9 insect cells expressing hD2L |

The intrinsic activity of this compound at D2 receptors is a key differentiator from both first-generation (antagonists) and some second-generation antipsychotics. It has been suggested that this level of intrinsic activity is crucial; for instance, aripiprazole, a successful partial agonist, has a slightly lower intrinsic activity (around 25%), while other partial agonists with higher intrinsic activity have not shown the same clinical efficacy.

Signaling Pathways

As a partial agonist at D2 receptors, which are Gi/o-coupled, this compound modulates downstream signaling cascades. Upon binding, it induces a submaximal conformational change in the receptor, leading to partial activation of the associated G-protein. This results in a moderate inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels, but to a lesser extent than a full agonist like dopamine.

Effects on Dopamine Neurotransmission

This compound's partial agonism at presynaptic D2 autoreceptors and postsynaptic receptors leads to a stabilization of dopamine neurotransmission.

-

Presynaptic D2 Autoreceptors: By stimulating presynaptic D2 autoreceptors, this compound can reduce dopamine synthesis and release, which is particularly relevant in hyperdopaminergic states.

-

Postsynaptic D2 Receptors: In areas of high dopamine concentration, this compound competes with endogenous dopamine, reducing the overall level of receptor stimulation and dampening neurotransmission. In areas with low dopamine levels, its intrinsic activity can provide a baseline level of receptor stimulation.

In-vivo electrophysiology studies in rats have shown that this compound decreases the firing rate of dopamine neurons in the ventral tegmental area (VTA) by 20-50%. Notably, it markedly reduces bursting activity (by 70-100%), a firing pattern associated with greater synaptic dopamine release.

Experimental Protocols

The quantitative data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key experimental types.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a drug for a specific receptor by competing with a radiolabeled ligand.

Protocol Outline:

-

Membrane Preparation:

-

Cells stably expressing the human dopamine receptor subtype of interest (e.g., D2L, D3) or homogenized brain tissue (e.g., rat striatum) are used.

-

Tissues or cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a method like the BCA assay.

-

-

Competition Binding:

-

Assays are typically performed in 96-well plates.

-

Each well contains the receptor membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone), and varying concentrations of the unlabeled test compound (this compound).

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known D2 antagonist (e.g., haloperidol) to saturate all specific binding sites.

-

-

Incubation & Filtration:

-

Plates are incubated (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the receptor-bound radioligand. Unbound radioligand passes through.

-

Filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Data Analysis:

-

The radioactivity trapped on the filters is counted using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal curve is fitted to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: K_i = IC_50 / (1 + ([L]/K_d)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. lnu.diva-portal.org [lnu.diva-portal.org]

- 2. This compound | dopamine D2-like and 5-HT1A receptor partial agonist | CAS# 350992-10-8 | InvivoChem [invivochem.com]

- 3. This compound versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 5. go.drugbank.com [go.drugbank.com]

I. Introduction: The Rise and Discontinuation of a Third-Generation Antipsychotic

An In-depth Technical Guide to the Discovery and Medicinal Chemistry of Bifeprunox

This compound (developmental code DU127090) is an investigational atypical antipsychotic agent that represents a significant chapter in the quest for safer and more effective treatments for schizophrenia.[1][2] Developed by Solvay Pharmaceuticals, it was classified as a "third-generation" antipsychotic due to its unique pharmacological profile, distinct from first-generation (typical) and second-generation (atypical) agents.[1][3] The core hypothesis behind this compound was to achieve robust therapeutic efficacy while minimizing the debilitating side effects that plagued its predecessors, such as extrapyramidal symptoms (EPS), weight gain, and metabolic disturbances.[4]

The key to its proposed mechanism was a dual action as a partial agonist at the dopamine D2 receptor and an agonist at the serotonin 5-HT1A receptor. This profile was designed to act as a "dopamine system stabilizer," reducing dopaminergic neurotransmission in hyperactive mesolimbic pathways (addressing positive symptoms) while increasing it in hypoactive mesocortical pathways (potentially improving negative and cognitive symptoms).

Despite promising preclinical data and initial clinical trial results, the development of this compound was halted. In 2007, the U.S. Food and Drug Administration (FDA) issued a "not approvable" letter, citing concerns about its efficacy compared to existing treatments. Subsequently, in 2009, all development activities were ceased. This whitepaper provides a comprehensive technical overview of the discovery, medicinal chemistry, and pharmacological rationale of this compound, offering valuable insights for researchers and drug development professionals.

II. Medicinal Chemistry: From Scaffold to Candidate

Chemical Structure and Synthesis

This compound, chemically named 1-(2-oxo-benzoxazolin-7-yl)-4-(3-biphenyl)methylpiperazinemesylate, is a member of the 1-aryl-4-(biarylmethylene)piperazine class of compounds. Its molecular formula is C24H23N3O2.

The synthesis of this compound has been described through various routes. One prominent method involves the alkylation of 7-piperazinylbenzoxazol-2(3H)-one (Intermediate I) with 3-phenylbenzyl bromide (Intermediate II). This reaction is typically carried out in the presence of a non-nucleophilic base like diisopropylethylamine (i-Pr2NEt) and a catalyst such as potassium iodide (KI) in a suitable solvent like refluxing acetonitrile.

The synthesis of the key intermediate, 7-piperazinylbenzoxazol-2(3H)-one (I), is a multi-step process starting from 2,6-dinitrophenol. An improved, more efficient six-step synthesis has also been reported, highlighting a key step of azidation of a lithiated phenol ether.

Structure-Activity Relationships (SAR)

This compound emerged from a series of 1-aryl-4-(biarylmethylene)piperazines developed by Solvay Pharma. The core scaffold, consisting of a piperazine linker between an aryl group (the benzoxazolinone moiety) and a biarylmethyl group, was systematically modified to optimize binding affinity and functional activity at dopamine and serotonin receptors. The benzoxazolinone ring system is a key pharmacophore contributing to the high affinity for D2 and 5-HT1A receptors. The biphenylmethyl group at the other end of the piperazine ring also plays a crucial role in receptor interaction and defining the partial agonist profile. While detailed SAR studies for the entire series are not extensively published in the public domain, the selection of this compound as a clinical candidate implies a finely tuned balance of lipophilicity, steric bulk, and electronic properties to achieve the desired dual-receptor profile with minimal off-target activities.

III. Pharmacology

Pharmacodynamics: A Dual-Receptor Stabilizer

The cornerstone of this compound's pharmacology is its profile as a potent partial agonist at dopamine D2-like receptors and a high-efficacy agonist at serotonin 5-HT1A receptors. It exhibits high affinity for D2, D3, and D4 receptors. Unlike first-generation antipsychotics (D2 antagonists), this compound's partial agonism allows it to modulate, rather than block, dopaminergic activity. In brain regions with excessive dopamine (hyperdopaminergic state, e.g., mesolimbic pathway in psychosis), it acts as a functional antagonist, reducing neuronal firing. Conversely, in regions with low dopamine tone (hypodopaminergic state, e.g., prefrontal cortex), it provides a baseline level of receptor stimulation, acting as a functional agonist.

This dopamine-stabilizing effect is complemented by its potent agonism at 5-HT1A receptors, which is thought to contribute to its efficacy against negative symptoms and its favorable side-effect profile, particularly the low propensity to cause EPS. A key differentiator from many other atypical antipsychotics is its virtual lack of affinity for 5-HT2A/C, α1/α2 adrenergic, histaminergic (H1), and muscarinic cholinergic receptors, which is associated with a lower risk of side effects like weight gain, sedation, and orthostatic hypotension.

Table 1: Receptor Binding Affinities and Functional Activity of this compound

| Receptor Target | Binding Affinity (pKi) | Functional Activity | Efficacy (Emax) | Potency (pEC50) |

| Dopamine D2 | 8.5 - 8.83 | Partial Agonist | 31-36% | - |

| Dopamine D3 | 9.1 | Partial Agonist | - | - |

| Dopamine D4 | 8.0 | Partial Agonist | - | - |

| Serotonin 5-HT1A | 8.0 - 8.83 | Agonist | 70% | 6.37 |

| 5-HT2A/C, Adrenergic α1/α2, Histamine H1, Muscarinic | Very Low Affinity | - | - | - |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Pharmacokinetic studies in healthy adults revealed that this compound is rapidly absorbed after oral administration. It is highly protein-bound and undergoes extensive hepatic metabolism, primarily through the cytochrome P450 enzyme system.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Time to Peak (Tmax) | ~2 hours | |

| Bioavailability | ~54% | |

| Volume of Distribution (Vd) | ~1,300 L | |

| Plasma Protein Binding | >99% | |

| Elimination Half-life (t1/2) | ~14.4 hours (steady-state) | |

| Metabolism | Primarily CYP2C9 and CYP3A4; minor pathway via CYP2D6 | |

| Excretion | ~74% in feces, ~13% in urine (mostly as metabolites) |

IV. Key Experimental Data and Protocols

Preclinical In Vivo Models

This compound demonstrated a profile consistent with antipsychotic activity in several predictive animal models.

-

Conditioned Avoidance Response (CAR): In the CAR test in rats, a model with high predictive validity for antipsychotic efficacy, this compound showed activity at doses as low as 0.25 mg/kg. This test assesses the ability of a drug to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

-

Drug-Induced Hyperlocomotion: this compound potently antagonized hyperlocomotion induced by D-amphetamine and phencyclidine (PCP) in rodents, models relevant to the positive symptoms of schizophrenia.

-

Catalepsy Test: To assess the potential for EPS, catalepsy tests are commonly used. This compound did not induce catalepsy in rats at doses up to 16 mg/kg, indicating a very low EPS liability. This favorable profile was shown to be dependent on its 5-HT1A agonist properties; co-administration with a 5-HT1A antagonist (WAY-100635) significantly increased catalepsy.

In Vivo Electrophysiology

Electrophysiological studies confirmed this compound's mechanism of action at the neuronal level. In anesthetized rats, intravenous administration of this compound dose-dependently inhibited the firing rate of dopamine neurons in the ventral tegmental area (VTA) and serotonin neurons in the dorsal raphe nucleus. The effect on serotonin neurons was blocked by the 5-HT1A antagonist WAY-100635, confirming the engagement of this target.

Clinical Trials

This compound progressed through Phase II and III clinical trials. A placebo-controlled, dose-finding Phase II study demonstrated its efficacy and tolerability in patients with schizophrenia. In short-term trials, this compound (at 20 mg/day) was associated with statistically significant reductions in the Positive and Negative Syndrome Scale (PANSS) scores for both positive and negative symptoms compared to placebo.

Table 3: Efficacy of this compound (20 mg) vs. Placebo in Schizophrenia (Short-Term Trials)

| Outcome Measure | Mean Difference (MD) vs. Placebo | 95% Confidence Interval (CI) | Quality of Evidence | Reference |

| PANSS Positive Subscale | -1.89 | -2.85 to -0.92 | Low | |

| PANSS Negative Subscale | -1.53 | -2.37 to -0.69 | Low |

Crucially, clinical trials confirmed the favorable safety profile predicted by preclinical studies. This compound was not associated with weight gain, hyperprolactinemia, or adverse effects on blood lipids and glucose. The incidence of EPS was similar to placebo. However, despite these benefits, long-term data analyses indicated that the drug's efficacy was not sufficiently superior to existing therapies to warrant approval, leading to the cessation of its development.

V. Conclusion: Lessons from a Promising Candidate

The story of this compound is a salient case study in modern drug development. It exemplifies a rational, target-based approach to designing a therapeutic agent with a theoretically superior mechanism of action. The medicinal chemistry effort successfully produced a molecule with the desired dual D2 partial agonist/5-HT1A agonist profile and a clean off-target slate. This translated into a demonstrably safe and well-tolerated drug in clinical trials, avoiding many of the most troublesome side effects of other antipsychotics.

However, the ultimate failure of this compound to reach the market underscores the high bar for new CNS drugs. While its mechanism was innovative, the magnitude of its clinical efficacy was not deemed a sufficient improvement over the standard of care. This highlights the subtle but critical challenge of translating receptor binding profiles and partial agonism intrinsic activity into robust clinical effectiveness. The development of this compound, though unsuccessful, has provided the field with valuable data and a deeper understanding of the complexities of dopamine and serotonin modulation in the treatment of schizophrenia.

References

Pharmacological Profile of Bifeprunox: A Technical Guide to its D2 Partial Agonism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bifeprunox (DU-127,090) is an investigational atypical antipsychotic agent recognized for its "third-generation" pharmacological profile, characterized primarily by partial agonism at the dopamine D2 receptor and high affinity for the serotonin 5-HT1A receptor.[1][2] Developed by Solvay Pharmaceuticals and Wyeth, it was evaluated for the treatment of schizophrenia and bipolar disorder.[3][4] Preclinical and early clinical data suggested a promising profile with potential efficacy and a favorable side-effect profile, particularly regarding extrapyramidal symptoms (EPS) and metabolic disturbances.[1] However, its development was officially halted in 2009 after failing to demonstrate sufficient efficacy to warrant marketing approval in late-stage clinical trials. This guide provides an in-depth technical overview of the pharmacological data defining this compound as a D2 partial agonist, detailing its receptor binding characteristics, functional activity, and the experimental methodologies used for its characterization.

Receptor Binding and Functional Activity Profile

This compound's mechanism of action is rooted in its specific interactions with central nervous system receptors. As a partial agonist, its functional effect is context-dependent: it acts as an antagonist in a hyperdopaminergic environment and as an agonist in a hypodopaminergic state, thereby "stabilizing" the dopamine system.

Quantitative Receptor Binding Affinities

This compound exhibits high affinity for the D2, D3, and D4 dopamine receptor subtypes, as well as the serotonin 5-HT1A receptor. Notably, it has negligible affinity for 5-HT2A/C, α-adrenergic, muscarinic, or histaminergic receptors, which is believed to contribute to its favorable side-effect profile.

| Receptor Target | Ligand/Species | pKi (mean) | Ki (nM, calculated) | Reference |

| Dopamine D2 | Human (hD2L) | 8.5 | ~3.16 | |

| Rat Striatal | 8.83 | ~1.48 | ||

| Human Cloned D2Long | - | 1.3 | ||

| Dopamine D3 | Human | 9.1 - 9.2 | ~0.79 - 0.63 | |

| Dopamine D4 | Human | 8.0 - 8.8 | ~10.0 - 1.58 | |

| Serotonin 5-HT1A | Human | 8.0 - 8.2 | ~10.0 - 6.31 |

Note: pKi is the negative logarithm of the inhibition constant (Ki). Ki values are calculated as 10^(-pKi) M and converted to nM.

Quantitative Functional Activity at D2 Receptors

Functional assays confirm that this compound behaves as a partial agonist at the human D2 receptor. Its intrinsic activity (Emax) is substantially lower than that of full agonists like dopamine or apomorphine but sufficient to stimulate a response.

| Assay Type | Receptor/System | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding | Human D2L (Sf9 cells) | pEC₅₀ | 8.97 | |

| Eₘₐₓ (% of Apomorphine) | 26.3% | |||

| pKb (Antagonist Potency) | Similar to Haloperidol (pKb=9.12) | |||

| Adenylate Cyclase | Rat Striatal Slices | pD₂ (Inhibition) | 7.9 | |

| D2 Receptor State | Human Cloned D2Long | % D2(High) Recognition | 69% |

Note: pEC₅₀ is the negative log of the half-maximal effective concentration. Eₘₐₓ represents the maximum response (intrinsic activity) relative to a full agonist. pKb is the negative log of the antagonist dissociation constant.

D2 Receptor Signaling Pathway Modulation

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαi/o inhibitory pathway. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP). As a partial agonist, this compound modulates this pathway by competing with endogenous dopamine.

-

In high dopamine states (e.g., mesolimbic pathway in psychosis): this compound displaces dopamine but elicits a weaker response, resulting in a net decrease in D2 receptor signaling (functional antagonism).

-

In low dopamine states (e.g., mesocortical pathway in negative symptoms): this compound provides a baseline level of D2 receptor stimulation where endogenous tone is insufficient (functional agonism).

Key Experimental Protocols

The characterization of this compound's pharmacological profile relies on standardized in vitro and in vivo assays.

Receptor Binding Assay (Competitive Inhibition)

This assay determines the affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Preparation of Membranes: Cell membranes are prepared from cell lines (e.g., CHO, Sf9) stably expressing the human dopamine D2L receptor.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-spiperone) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated via rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Functional Assay

This assay measures the functional activation of G-proteins following receptor stimulation and is used to determine a compound's efficacy (Emax) and potency (EC₅₀).

Methodology:

-

Reagents: The assay mixture contains cell membranes expressing the D2 receptor, GDP (to ensure G-proteins are in an inactive state), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Incubation: Varying concentrations of this compound are added to the mixture and incubated. Agonist binding to the D2 receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit.

-

Termination & Filtration: The reaction is terminated by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the unbound.

-

Detection: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Analysis: Data are plotted as [³⁵S]GTPγS binding versus drug concentration. The EC₅₀ is the concentration producing 50% of the maximal response, and the Emax is the maximal stimulation achieved, typically expressed as a percentage of the response to a full agonist like apomorphine.

cAMP Level Measurement Assay

This assay directly measures the downstream second messenger consequence of D2 receptor activation.

Methodology:

-

Cell Culture & Treatment: Live cells expressing D2 receptors are treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin to raise basal cAMP levels. Subsequently, cells are treated with varying concentrations of this compound.

-

Cell Lysis: After incubation, the cells are lysed to release intracellular contents.

-

Quantification: The concentration of cAMP in the cell lysate is measured, typically using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP production is quantified to determine its potency and efficacy in this pathway.

In Vivo Electrophysiology

This technique assesses the effect of a drug on the firing activity of specific neuron populations in living animals.

Methodology:

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame. A recording electrode is lowered into a target brain region, such as the ventral tegmental area (VTA), which contains dopamine neurons.

-

Baseline Recording: The spontaneous firing rate and bursting activity of individual dopamine neurons are recorded.

-

Drug Administration: this compound is administered intravenously at cumulative doses.

-

Activity Measurement: Changes in neuronal firing rate and pattern are recorded. Partial agonists like this compound typically decrease the firing and bursting activity of VTA dopamine neurons. This in vivo effect confirms its functional interaction with D2 autoreceptors.

Summary of Preclinical and Clinical Findings

-

Preclinical: In animal models, this compound demonstrated an antipsychotic-like profile. It effectively suppressed conditioned avoidance responses in rats and antagonized hyperactivity induced by psychostimulants like D-amphetamine. Importantly, it did not induce catalepsy on its own, a predictor of low EPS liability. Its effects were consistent with its dual D2 partial agonist and 5-HT1A agonist profile.

-

Clinical: Phase II and III trials in patients with schizophrenia showed that this compound had some efficacy, particularly at a 20 mg dose, which was superior to placebo in reducing positive and negative symptoms. It exhibited a favorable safety profile, with a low incidence of EPS (similar to placebo) and was associated with weight loss rather than gain. However, the overall efficacy was not deemed sufficiently robust compared to existing antipsychotics, leading to the cessation of its development.

Conclusion

This compound is a well-characterized D2 partial agonist with a molecular and preclinical profile that predicted a novel and effective antipsychotic with a superior safety profile. The quantitative data from in vitro binding and functional assays clearly define its high-affinity, low-efficacy interaction with the D2 receptor. While it successfully translated to a favorable safety profile in humans, its modest intrinsic activity may have been insufficient to produce a robust antipsychotic effect comparable to established therapies, ultimately leading to its discontinuation. The case of this compound remains an instructive example in psychopharmacology, highlighting the delicate balance between receptor affinity, intrinsic activity, and clinical efficacy required for a successful therapeutic agent.

References

Bifeprunox's Affinity for Serotonin 5-HT1A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifeprunox is an atypical antipsychotic agent that has garnered significant interest within the scientific community due to its unique pharmacological profile. A key characteristic of this compound is its high binding affinity for the serotonin 5-HT1A receptor, where it acts as a partial agonist. This interaction is believed to contribute to its therapeutic effects, potentially offering advantages over traditional antipsychotics, particularly in addressing the negative and cognitive symptoms of schizophrenia with a reduced risk of extrapyramidal side effects. This technical guide provides an in-depth overview of this compound's binding affinity for the 5-HT1A receptor, detailing the quantitative data, experimental methodologies, and associated signaling pathways.

Quantitative Binding and Functional Data

The binding affinity and functional potency of this compound at the serotonin 5-HT1A receptor have been characterized in numerous preclinical studies. The following tables summarize the key quantitative data from in vitro experiments.

| Parameter | Receptor | Species/System | Value | Reference(s) |

| pKi | 5-HT1A | Human (recombinant) | 8.2 | [1] |

| 5-HT1A | Human (recombinant) | 8.0 | [2][3] | |

| 5-HT1A | Rat (cortical) | 7.19 | [2][4] | |

| pEC50 | 5-HT1A | Rat (hippocampal) | 6.37 | |

| Emax (%) | 5-HT1A (G-protein activation) | Human (recombinant) | 70 | |

| 5-HT1A (G-protein activation) | Rat (brain) | 35.9 |

Table 1: this compound Binding Affinity (pKi) and Functional Potency (pEC50, Emax) at 5-HT1A Receptors.

| Parameter | Receptor | Species/System | Value | Reference(s) |

| pKi | Dopamine D2 | Human | 8.5 | |

| Dopamine D2 | Rat (striatal) | 8.83 | ||

| Dopamine D3 | Human | 9.1 | ||

| Dopamine D4 | Human | 8.0 |

Table 2: this compound Binding Affinity (pKi) at Dopamine Receptors for Comparison.

Experimental Protocols

The characterization of this compound's interaction with the 5-HT1A receptor relies on established in vitro pharmacological assays. The following sections detail the typical methodologies employed in these key experiments.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor. In the case of this compound and the 5-HT1A receptor, these assays typically involve the use of a radiolabeled ligand that is known to bind with high affinity and specificity to the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor, or native rat brain tissue (e.g., cortex or hippocampus).

-

Radioligand: Typically [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a selective 5-HT1A receptor agonist.

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT1A ligand (e.g., serotonin or WAY-100635) to saturate all specific binding sites.

-

Incubation Buffer: Typically a Tris-HCl buffer containing ions such as MgCl2.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation: The receptor-containing cell membranes or tissue homogenates are prepared and quantified for protein concentration.

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains the receptor preparation, the radioligand at a fixed concentration (usually at or below its Kd), and either buffer, the non-specific binding control, or varying concentrations of this compound.

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (GTPγS Binding Assay)

Functional assays are employed to determine the efficacy of a compound at a G-protein coupled receptor (GPCR), such as the 5-HT1A receptor. The GTPγS binding assay is a common method to measure the activation of G-proteins following agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins coupled to the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from cells expressing the 5-HT1A receptor or native brain tissue.

-

Radioligand: [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

Test Compound: this compound at various concentrations.

-

Basal Control: Buffer without any stimulating ligand.

-

Positive Control: A known full agonist for the 5-HT1A receptor (e.g., serotonin).

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, NaCl, and GDP.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: Similar to the radioligand binding assay, receptor-containing membranes are prepared.

-

Assay Setup: In a 96-well plate, membranes are incubated with varying concentrations of this compound (or controls) in the assay buffer containing GDP.

-

Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.

-

Incubation: The mixture is incubated for a defined period to allow for agonist-stimulated [35S]GTPγS binding to the Gα subunit of the G-protein.

-

Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters, and the filters are washed with cold buffer.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

-

Data Analysis: The concentration-response curve for this compound is plotted, and the EC50 (the concentration producing 50% of the maximal response) and Emax (the maximal stimulation as a percentage of the response to a full agonist) are determined.

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow of a radioligand binding assay to determine this compound's Ki at 5-HT1A receptors.

5-HT1A Receptor Signaling Pathway

Caption: Simplified signaling pathway of the 5-HT1A receptor upon partial agonism by this compound.

Conclusion

This compound demonstrates high affinity and partial agonist activity at the serotonin 5-HT1A receptor. This interaction, quantified through radioligand binding and functional assays, is a cornerstone of its pharmacological profile. The activation of the 5-HT1A receptor by this compound leads to the inhibition of adenylyl cyclase via Gi/o protein coupling, a mechanism believed to be crucial for its therapeutic efficacy in schizophrenia. The detailed understanding of this compound's binding characteristics and its effects on intracellular signaling pathways is vital for the ongoing research and development of novel antipsychotic agents with improved therapeutic profiles.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Integrated approaches to understanding antipsychotic drug action at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. F15063, a potential antipsychotic with D2/D3 antagonist, 5-HT1A agonist and D4 partial agonist properties: (I) in vitro receptor affinity and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. serotonin receptor activation: Topics by Science.gov [science.gov]

Preclinical Profile of Bifeprunox: An In-Depth Technical Guide for Psychosis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction and Mechanism of Action

Bifeprunox is an atypical antipsychotic agent that was investigated for the treatment of schizophrenia and psychosis.[1][2] Its development was ultimately halted as its efficacy was not considered superior to existing treatments.[1][3] However, the preclinical data for this compound provides valuable insights into a "third-generation" antipsychotic strategy targeting multiple neurotransmitter systems.

This compound's primary mechanism of action is characterized by a dual modulation of dopamine and serotonin pathways.[4] It acts as a partial agonist at dopamine D2-like receptors (D2, D3, and D4) and as a potent agonist at serotonin 5-HT1A receptors. This profile is distinct from first-generation antipsychotics, which are primarily D2 receptor antagonists, and many second-generation "atypical" antipsychotics that combine D2 antagonism with 5-HT2A antagonism.

The partial agonism at D2 receptors is thought to confer a stabilizing effect on the dopamine system. In brain regions with excessive dopamine activity, a hallmark of psychosis, this compound acts as a functional antagonist, reducing dopaminergic neurotransmission. Conversely, in brain areas with low dopamine levels, which may be associated with negative and cognitive symptoms of schizophrenia, its agonist properties are thought to enhance dopaminergic activity. The strong agonism at 5-HT1A receptors is believed to contribute to its antipsychotic efficacy, particularly against negative symptoms, and to mitigate the risk of extrapyramidal side effects (EPS) commonly associated with D2 receptor blockade. This compound exhibits minimal affinity for 5-HT2A/2C, muscarinic, histaminergic, and adrenergic receptors, which is predicted to result in a more favorable side-effect profile, avoiding issues like weight gain and sedation.

Experimental Protocols

This section details the methodologies employed in key preclinical studies to characterize the pharmacological and behavioral effects of this compound in models relevant to psychosis.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a compound for its molecular targets. The following protocols are representative of those used to establish the binding profile of this compound.

2.1.1 Dopamine D2 Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the dopamine D2 receptor.

-

Radioligand: [3H]Spiperone, a potent D2 antagonist.

-

Tissue Preparation: Membranes prepared from rat striatum, a brain region rich in D2 receptors. The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes, which are then washed and resuspended.

-

Assay Procedure:

-

Incubate striatal membranes with various concentrations of this compound and a fixed concentration of [3H]Spiperone.

-

The incubation is typically carried out in a buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2 at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a competing unlabeled ligand, such as (+)butaclamol (e.g., 1 µM).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]Spiperone (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

2.1.2 Serotonin 5-HT1A Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the serotonin 5-HT1A receptor.

-

Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a selective 5-HT1A agonist.

-

Tissue Preparation: Membranes prepared from rat hippocampus or raphe nucleus, regions with high densities of 5-HT1A receptors. The tissue preparation method is similar to that described for the D2 receptor assay.

-

Assay Procedure:

-

Incubate hippocampal or raphe membranes with varying concentrations of this compound and a fixed concentration of [3H]8-OH-DPAT.

-

The incubation is typically performed in a Tris-HCl buffer (50 mM, pH 7.4) containing a G-protein coupling agent (e.g., GTPγS) at a specified temperature (e.g., 25°C) for a set duration (e.g., 30 minutes).

-

Non-specific binding is determined using a high concentration of unlabeled serotonin or a selective 5-HT1A antagonist like WAY-100635.

-

The assay is terminated by filtration, and the radioactivity is quantified as described for the D2 assay.

-

-

Data Analysis: The IC50 and Ki values are calculated as described above.

In Vivo Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the effects of a drug on neurotransmission.

-

Objective: To assess the effect of this compound on dopamine release in the nucleus accumbens, a key brain region in the pathophysiology of psychosis.

-

Animal Model: Male Sprague-Dawley or Wistar rats.

-

Surgical Procedure:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is implanted, targeting the nucleus accumbens.

-

Animals are allowed to recover from surgery for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe (with a specific molecular weight cut-off membrane) is inserted through the guide cannula into the nucleus accumbens.

-

The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution (e.g., containing 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 0.85 mM MgCl2) at a constant flow rate (e.g., 1-2 µL/min).

-

After a stabilization period to obtain a baseline, this compound is administered (e.g., subcutaneously or intraperitoneally).

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.

-

-

Neurochemical Analysis: The concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Data Analysis: Changes in extracellular dopamine levels are expressed as a percentage of the baseline levels.

Behavioral Models of Psychosis

Behavioral models in animals are used to predict the antipsychotic efficacy of novel compounds.

2.3.1 Amphetamine-Induced Hyperlocomotion

This model is based on the observation that psychostimulants like amphetamine, which increase dopamine levels, induce hyperlocomotion in rodents, mimicking the positive symptoms of psychosis.

-

Objective: To evaluate the ability of this compound to reverse amphetamine-induced hyperlocomotion.

-

Animal Model: Male rats (e.g., Wistar or Sprague-Dawley).

-

Apparatus: An open-field arena, typically a square or circular enclosure (e.g., 40x40 cm) equipped with infrared beams to automatically track locomotor activity.

-

Procedure:

-

Rats are habituated to the open-field arena for a period (e.g., 30-60 minutes) on one or more days prior to testing.

-

On the test day, animals are pre-treated with either vehicle or this compound at various doses.

-

After a specified pre-treatment time, rats are administered d-amphetamine (e.g., 0.5-1.5 mg/kg, s.c. or i.p.).

-

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-90 minutes).

-

-

Data Analysis: The total distance traveled or the number of beam breaks is compared between the different treatment groups. The dose of this compound that produces a 50% reduction in the amphetamine-induced hyperlocomotion (ED50) is calculated.

2.3.2 Phencyclidine (PCP)-Induced Hyperlocomotion

PCP, an NMDA receptor antagonist, induces a broader range of schizophrenia-like symptoms in humans and hyperlocomotion in rodents. This model is considered to have high predictive validity for antipsychotic efficacy.

-

Objective: To assess the efficacy of this compound in antagonizing PCP-induced hyperlocomotion.

-

Animal Model: Male mice (e.g., C57BL/6) or rats.

-

Apparatus: An open-field arena as described for the amphetamine-induced hyperlocomotion test.

-

Procedure:

-

Animals are habituated to the testing environment.

-

Mice or rats are pre-treated with vehicle or this compound.

-

Following the pre-treatment period, PCP is administered (e.g., 3.0-10 mg/kg, s.c. or i.p.).

-

Locomotor activity is then recorded for a specified duration (e.g., 60-120 minutes).

-

-

Data Analysis: The effects of this compound on PCP-induced hyperlocomotion are quantified and the ED50 is determined.

2.3.3 Conditioned Avoidance Response (CAR)

The CAR test is a well-established predictive model for antipsychotic activity. It assesses the ability of a drug to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

-

Objective: To determine the antipsychotic-like potential of this compound by measuring its effect on conditioned avoidance responding.

-

Animal Model: Male rats.

-

Apparatus: A two-way shuttle box, consisting of two compartments separated by a doorway, with a grid floor capable of delivering a mild footshock. The box is equipped with a light and a sound source to serve as conditioned stimuli.

-

Procedure:

-

Acquisition Training: Rats are trained over several days. Each trial begins with the presentation of a conditioned stimulus (CS), such as a tone or light, for a specific duration (e.g., 10-15 seconds). This is followed by an unconditioned stimulus (US), a mild footshock (e.g., 0.5-1.0 mA), delivered through the grid floor. If the rat moves to the other compartment during the CS presentation, it avoids the shock (avoidance response). If it moves after the shock has started, it escapes the shock (escape response). Failure to move results in the full duration of the shock.

-

Drug Testing: Once a stable baseline of avoidance responding is achieved, rats are treated with this compound or vehicle before the test session.

-

The number of avoidance responses, escape responses, and failures to respond are recorded.

-

-

Data Analysis: The primary measure is a selective decrease in the number of avoidance responses without a significant increase in escape failures, which would indicate motor impairment. The dose that produces a 50% reduction in avoidance responding (ED50) is calculated.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | Radioligand | Tissue Source | pKi (mean) | Reference |

| Dopamine D2 | [3H]Spiperone | Rat Striatum | 8.5 | |

| Dopamine D3 | - | - | 9.1 - 9.2 | |

| Dopamine D4 | - | - | 8.0 - 8.8 | |

| Serotonin 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus/Cortex | 8.0 - 8.2 |

pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: In Vitro Functional Activity of this compound

| Receptor | Assay Type | pEC50 (mean) | Intrinsic Activity (Emax %) | Reference |

| Serotonin 5-HT1A | - | 6.37 | 70% |

pEC50 is the negative logarithm of the half maximal effective concentration (EC50).

Table 3: In Vivo Efficacy in Behavioral Models of Psychosis

| Behavioral Model | Animal Species | Route of Administration | ED50 (mg/kg) | Reference |

| Conditioned Avoidance Response | Rat | p.o. | 0.8 | |

| Amphetamine-Induced Hyperlocomotion | Rat | - | 0.214 | |

| Phencyclidine-Induced Hyperlocomotion | Mouse | - | - |

ED50 is the dose that produces 50% of the maximal effect.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the preclinical evaluation of this compound.

Caption: Proposed signaling pathway of this compound.

Caption: General workflow for preclinical behavioral experiments.

Caption: Dual-action mechanism of this compound.

References

- 1. [3H]8-OH-DPAT labels the 5-hydroxytryptamine uptake recognition site and the 5-HT1A binding site in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Avoidance Task Training Potentiates Phasic Pontine-Wave Density in the Rat: A Mechanism for Sleep-Dependent Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Modified Two-Way Active Avoidance Test for Combined Contextual and Auditory Instrumental Conditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of neuroleptics on phencyclidine (PCP)-induced locomotor stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Potential of Bifeprunox: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 28, 2025

Executive Summary

Bifeprunox, an atypical antipsychotic developed for schizophrenia, exhibits a unique pharmacological profile as a partial agonist of dopamine D2 receptors and a potent agonist of serotonin 5-HT1A receptors.[1][2] While its clinical development was halted due to insufficient efficacy in treating schizophrenia, its distinct mechanism of action, particularly its influence on the Glycogen Synthase Kinase 3 Beta (GSK-3β) signaling pathway, suggests a theoretical neuroprotective potential.[3][4][5] This technical guide provides an in-depth analysis of the available preclinical data related to this compound and its potential neuroprotective effects. Direct experimental evidence for neuroprotection is limited; therefore, this document extrapolates from its known molecular targets and the established neuroprotective roles of its receptor classes.

Core Pharmacological Profile of this compound

This compound was designed as a third-generation antipsychotic, aiming to stabilize dopamine and serotonin neurotransmission. Its primary molecular targets are:

-

Dopamine D2 Receptors: Acts as a partial agonist, which allows it to function as a dopamine system stabilizer. In areas of high dopamine activity, it acts as an antagonist, while in regions with low dopamine levels, it exhibits agonistic properties.

-

Serotonin 5-HT1A Receptors: Functions as a potent agonist. Activation of these receptors is associated with reduced extrapyramidal symptoms and potential anxiolytic and antidepressant effects.

This compound displays minimal interaction with 5-HT2A/2C, muscarinic, or histaminergic H1 receptors, which was anticipated to result in a more favorable side-effect profile, particularly concerning weight gain and metabolic disturbances.

The Primary Evidence for Neuroprotection: GSK-3β Inhibition

The most direct evidence for a potential neuroprotective role of this compound stems from its ability to modulate the GSK-3β signaling pathway, a critical regulator of neuronal survival, apoptosis, and inflammation.

Chronic administration of this compound has been shown to activate the Akt-GSK3β signaling pathway in the prefrontal cortex of rats. This leads to the phosphorylation and subsequent inhibition of GSK-3β. The suppression of GSK3β activity is a well-established neuroprotective mechanism, and its dysregulation is implicated in several neurodegenerative diseases.

The Akt/GSK-3β Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound may exert neuroprotective effects through the inhibition of GSK-3β.

Potential Neuroprotective Mechanisms via D2 and 5-HT1A Receptor Modulation

While direct experimental evidence is lacking for this compound, the known functions of its target receptors suggest other potential avenues of neuroprotection.

-

Dopamine D2 Receptor Partial Agonism: By stabilizing dopamine systems, this compound could theoretically mitigate excitotoxicity in conditions of excessive dopamine release and provide trophic support in dopamine-deficient states.

-

Serotonin 5-HT1A Receptor Agonism: Activation of 5-HT1A receptors is linked to several neuroprotective effects, including the promotion of neurogenesis, reduction of neuroinflammation, and modulation of glutamatergic neurotransmission.

Quantitative Preclinical Data

The following tables summarize the available quantitative data from preclinical studies on this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Receptor | Assay | Species | This compound Activity | Reference |

| Dopamine D2L | [³⁵S]-GTPγS Binding | Human | pEC₅₀: 8.97; Eₘₐₓ: 26.3% (relative to apomorphine) | |

| Cortical 5-HT1A | Radioligand Binding | Rat | pKi: 7.19 | |

| Striatal D2 | Radioligand Binding | Rat | pKi: 8.83 | |

| Hippocampal 5-HT1A | Functional Assay | Rat | pEC₅₀: 6.37 |

Table 2: In Vivo Effects on Neuronal Activity in Rats

| Brain Region & Neuron Type | Administration Route & Dose | Effect | % Change from Baseline | Reference |

| VTA Dopaminergic Neurons | IV; 250 µg/kg | Reduction in firing activity | 40-50% | |

| VTA Dopaminergic Neurons | IV; 250 µg/kg | Reduction in bursting activity | 95% | |

| VTA Dopaminergic Neurons | IV; Cumulative doses (50-400 µg/kg) | Dose-dependent decrease in firing | 20-50% | |

| VTA Dopaminergic Neurons | IV; Cumulative doses (50-400 µg/kg) | Dose-dependent decrease in bursting | 70-100% |

Proposed Experimental Protocols for Investigating Neuroprotection

Given the absence of direct studies, the following are proposed experimental workflows to assess the neuroprotective effects of this compound.

In Vitro Model of Oxidative Stress-Induced Neuronal Death

This protocol would assess the ability of this compound to protect neurons from oxidative stress, a common mechanism in neurodegeneration.

Methodology:

-

Cell Culture: Human neuroblastoma SH-SY5Y cells or primary rodent cortical neurons would be cultured under standard conditions.

-

Pre-treatment: Cells would be pre-incubated with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 24 hours.

-

Induction of Injury: Oxidative stress would be induced by exposing the cells to hydrogen peroxide (H₂O₂) or high concentrations of glutamate for a defined period.

-

Assessment:

-

Cell Viability: Measured using the MTT assay, which assesses mitochondrial function, or the LDH assay, which measures membrane integrity.

-

Apoptosis: Quantified by measuring the activity of executioner caspases (caspase-3/7) or by flow cytometry using Annexin V/Propidium Iodide staining.

-

Oxidative Stress: Intracellular reactive oxygen species (ROS) levels would be measured using fluorescent probes like DCFDA.

-

In Vivo Model of Neuroinflammation

This protocol would investigate this compound's potential to mitigate neuroinflammatory responses in an animal model.

Methodology:

-

Animal Model: A neuroinflammation model would be established in rodents (e.g., mice or rats) through intracerebroventricular or systemic administration of lipopolysaccharide (LPS).

-

Drug Administration: this compound would be administered chronically (e.g., daily for 1-2 weeks) via oral gavage or osmotic minipumps, starting before or after the LPS challenge.

-

Behavioral Assessment: Cognitive and motor functions would be assessed using standard behavioral tests (e.g., Morris water maze, open field test).

-

Biochemical and Histological Analysis:

-

Cytokine Levels: Pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) would be quantified in brain tissue homogenates using ELISA or qPCR.

-

Microglial Activation: Assessed by immunohistochemical staining for markers like Iba1 in relevant brain regions (e.g., hippocampus, cortex).

-

Neuronal Survival: Neuronal loss would be quantified using stereological cell counting (e.g., NeuN-positive cells).

-

Conclusion and Future Directions

The existing preclinical evidence, while indirect, provides a compelling rationale for investigating the neuroprotective effects of this compound. Its demonstrated ability to inhibit GSK-3β is a significant finding that warrants further exploration. Future research should focus on direct experimental validation of its neuroprotective potential in in vitro and in vivo models of neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and ischemic stroke. Such studies would clarify whether the theoretical neuroprotective properties of this compound could translate into therapeutic benefits for a range of neurological disorders. The detailed protocols provided herein offer a framework for conducting these critical investigations.

References

- 1. This compound versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Chronic administration of aripiprazole activates GSK3β-dependent signalling pathways, and up-regulates GABAA receptor expression and CREB1 activity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Atypical Antipsychotic Drug - Clinical Trials Arena [clinicaltrialsarena.com]

Bifeprunox: A Technical Whitepaper on a Third-Generation Antipsychotic Candidate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bifeprunox (DU-127,090) is an investigational atypical antipsychotic that was a candidate for the treatment of schizophrenia and psychosis.[1] As a "third-generation" antipsychotic, its development was predicated on a novel pharmacological profile designed to offer a broader spectrum of efficacy and an improved side-effect profile compared to first and second-generation agents.[2] this compound is characterized by its dual action as a partial agonist at the dopamine D2 receptor and a potent agonist at the serotonin 5-HT1A receptor.[3] This mechanism was hypothesized to stabilize dopaminergic neurotransmission—reducing excessive activity in the mesolimbic pathway (addressing positive symptoms) while enhancing it in the mesocortical pathway (potentially improving negative and cognitive symptoms)—and to further ameliorate symptoms and reduce extrapyramidal side effects through its serotonergic activity.[4]

Phase II and III clinical trials demonstrated some efficacy in managing the symptoms of schizophrenia and a favorable metabolic profile, with minimal impact on weight gain and lipid levels compared to placebo.[5] However, the development of this compound was ultimately discontinued. In 2007, the U.S. Food and Drug Administration (FDA) rejected the New Drug Application, and in 2009, all development activities were ceased due to efficacy data not being robust enough to support its continued development for the stabilization of non-acute patients with schizophrenia. This whitepaper provides a detailed technical overview of this compound, including its pharmacology, pharmacokinetics, clinical trial data, and the experimental methodologies used in its evaluation.

Core Mechanism of Action and Pharmacology

This compound's therapeutic rationale is rooted in its distinct receptor interaction profile, differentiating it from earlier antipsychotics that primarily act as dopamine D2 receptor antagonists.

Dopamine D2 Receptor Partial Agonism

This compound acts as a partial agonist at dopamine D2, D3, and D4 receptors. Unlike full antagonists which block the receptor, a partial agonist has intrinsic activity but produces a submaximal response compared to the endogenous ligand, dopamine. This property allows this compound to function as a dopamine stabilizer:

-

In hyperdopaminergic states (e.g., the mesolimbic pathway in psychosis), it competes with dopamine and lowers the overall receptor stimulation, thus reducing positive symptoms.

-

In hypodopaminergic states (e.g., the mesocortical pathway), it provides a baseline level of receptor stimulation, potentially alleviating negative and cognitive symptoms.

Serotonin 5-HT1A Receptor Agonism

This compound is also a potent agonist at 5-HT1A receptors. Activation of these receptors, particularly presynaptic autoreceptors in the dorsal raphe nucleus, is thought to enhance dopamine release in the prefrontal cortex, which may contribute to efficacy against negative and cognitive symptoms. This 5-HT1A agonism is also believed to mitigate the extrapyramidal symptoms (EPS) associated with D2 receptor modulation.

Receptor Binding Profile

This compound exhibits high affinity for dopamine D2-like and serotonin 5-HT1A receptors, with notably low affinity for receptors associated with common antipsychotic side effects, such as 5-HT2A/C, α1-adrenergic, histaminergic H1, and muscarinic receptors.

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | Affinity (pKi) | Reference |

|---|---|---|

| Dopamine D2 | 8.5 | |

| Dopamine D3 | 9.1 | |

| Dopamine D4 | 8.0 |

| Serotonin 5-HT1A | 8.2 | |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

dot

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were evaluated in a pooled analysis of 21 clinical pharmacology studies.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | |

| Mean Elimination Half-life (t1/2) | 14.4 hours | |

| Apparent Volume of Distribution (Vd) | 1,300 L | |

| Plasma Protein Binding | >99% | |

| Relative Bioavailability | ~54% |

| Time to Steady State | 2 to 4 days | |

Clinical Efficacy and Safety

This compound underwent several clinical trials to assess its efficacy and safety in patients with schizophrenia.

Efficacy in Schizophrenia

Data from randomized controlled trials (RCTs) comparing this compound to placebo showed a statistically significant, albeit modest, reduction in the symptoms of schizophrenia as measured by the Positive and Negative Syndrome Scale (PANSS).

Table 3: Summary of Efficacy Data from RCTs (this compound 20 mg vs. Placebo)

| Outcome Measure | Mean Difference (MD) | 95% Confidence Interval (CI) | Number of Participants (n) | Reference |

|---|---|---|---|---|

| PANSS Positive Subscale Score | -1.89 | -2.85 to -0.92 | 549 |

| PANSS Negative Subscale Score | -1.53 | -2.37 to -0.69 | 549 | |

In a long-term, six-month trial, this compound was shown to maintain stability in patients with stable schizophrenia when compared to placebo. However, in six-week trials involving patients with acute exacerbations, while it improved symptoms, the mean effect was smaller than that of active comparators.

Safety and Tolerability

This compound was generally well-tolerated in clinical trials. A key finding was its favorable metabolic profile. Unlike many second-generation antipsychotics, this compound was not associated with significant weight gain or adverse effects on lipid and glucose levels.

-

Weight: The number of participants with a ≥7% weight increase was similar between the this compound and placebo groups.

-

Lipids: this compound demonstrated favorable effects on total cholesterol and triglyceride levels.

-

Extrapyramidal Symptoms (EPS): The incidence of EPS with this compound was similar to that of placebo.

Experimental Protocols and Methodologies

This section details the methodologies for key preclinical and clinical experiments cited in the evaluation of this compound.

In Vitro Receptor Binding Assays

These assays were crucial for determining the binding affinity of this compound for various neurotransmitter receptors.

Protocol: Radioligand Binding Assay

-

Tissue/Cell Preparation: Membranes were prepared from cell lines recombinantly expressing the human receptor of interest (e.g., HEK-293 cells expressing D2 or 5-HT1A receptors) or from dissected rat brain regions (e.g., striatum for D2, hippocampus for 5-HT1A).

-

Incubation: A constant concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors) was incubated with the membrane preparation in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

Competition: Increasing concentrations of unlabeled this compound were added to the incubation mixture to compete with the radioligand for receptor binding sites.

-

Separation: The reaction was terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters was measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation.

dot

In Vivo Animal Models

Animal models were used to predict the antipsychotic efficacy and side-effect liability of this compound.

Protocol: Conditioned Avoidance Response (CAR) in Rats The CAR test is a predictive model for antipsychotic activity.

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), such as a light or tone, is presented.

-

Training: A rat is placed in the shuttle box. The CS is presented for a set period (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild footshock. The rat can escape the shock by moving to the other compartment. After several trials, the rat learns to move during the CS presentation to avoid the shock altogether (an avoidance response).

-

Testing: Once trained, rats are administered this compound, a vehicle control, or a reference antipsychotic.

-

Measurement: The number of avoidance responses is recorded. A decrease in avoidance responses without a corresponding decrease in escape responses is indicative of antipsychotic-like activity.

Protocol: Catalepsy Bar Test in Rats This test is used to assess the potential for a compound to induce extrapyramidal motor side effects (EPS).

-

Apparatus: A horizontal bar raised to a specific height (e.g., 10 cm) from the surface.

-

Procedure: Following drug administration, the rat's forepaws are gently placed on the bar, with its hind paws remaining on the floor.

-

Measurement: The time (latency) until the rat removes both forepaws from the bar is measured, up to a maximum cutoff time (e.g., 180 seconds). A longer latency to descend indicates a cataleptic state, suggesting a higher risk of EPS. This compound was found to lack motor side-effects in this model.

Clinical Trial Design

The clinical development program for this compound included multiple Phase II and III, randomized, double-blind, placebo-controlled trials.

Protocol: Phase III Trial for Acute Exacerbation of Schizophrenia (General Design)

-

Participants: Adult patients meeting DSM-IV criteria for schizophrenia, experiencing an acute exacerbation of psychotic symptoms. Key inclusion criteria often included a minimum score on the PANSS total scale.

-

Design: A multi-center, randomized, double-blind, placebo- and active-controlled (e.g., olanzapine or risperidone) study lasting approximately 6 weeks.

-

Intervention: Patients were randomized to receive a fixed daily dose of this compound (e.g., 20 mg, 30 mg, or 40 mg), placebo, or an active comparator.

-

Primary Efficacy Endpoint: The primary outcome was typically the change from baseline to endpoint (e.g., Day 42) in the PANSS total score.

-

Secondary Endpoints: These included changes in PANSS subscales (positive, negative, general psychopathology), the Clinical Global Impression (CGI) scale, and safety and tolerability assessments (e.g., weight change, metabolic parameters, adverse event reporting).

-

Statistical Analysis: An intent-to-treat (ITT) analysis was typically used, with mixed-model for repeated measures (MMRM) or analysis of covariance (ANCOVA) to compare treatment groups.

dot

Conclusion and Future Perspective

This compound represents a well-conceived third-generation antipsychotic candidate, whose unique mechanism of D2 partial agonism and 5-HT1A agonism offered a compelling therapeutic hypothesis. Preclinical and early clinical data were promising, particularly regarding its favorable safety profile and low propensity for metabolic side effects. However, its ultimate failure to demonstrate sufficient efficacy in pivotal trials highlights the significant challenges in translating promising pharmacological concepts into clinically superior treatments for schizophrenia. The trajectory of this compound underscores the narrow therapeutic window for D2 receptor partial agonists and the high bar for demonstrating a meaningful clinical advantage in a competitive landscape. Despite its discontinuation, the story of this compound provides valuable insights for the ongoing development of novel antipsychotics, reinforcing the importance of optimizing the balance between D2 and 5-HT1A receptor activities to achieve robust efficacy across the complex symptom domains of schizophrenia.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Intrastriatal iron perfusion releases dopamine: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Bifeprunox: A Dopamine-System Stabilizer for Next-Generation Antipsychotic Development

An In-depth Technical Guide on the Core Pharmacology of a Novel Psychotropic Agent

Audience: Researchers, scientists, and drug development professionals.

Abstract

Bifeprunox is a novel atypical antipsychotic agent that exhibits a unique pharmacological profile as a dopamine-system stabilizer. This document provides a comprehensive technical overview of its core mechanism of action, focusing on its interactions with dopamine and serotonin receptor systems. Through a detailed examination of its receptor binding affinities, functional activities, and the associated signaling pathways, this guide aims to furnish researchers and drug development professionals with the foundational knowledge required for further investigation and potential therapeutic application. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework of this compound's molecular pharmacology.

Introduction